molecular formula C9H5BrFNO B13688223 4-Bromo-7-fluoroquinolin-2(1H)-one

4-Bromo-7-fluoroquinolin-2(1H)-one

Cat. No.: B13688223
M. Wt: 242.04 g/mol
InChI Key: CEHSKYFUMIZYGG-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring can significantly alter the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 7-fluoro-2-chloroquinoline.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under reflux conditions.

    Cyclization: The intermediate products undergo cyclization to form the quinoline ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to increase yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

4-Bromo-7-fluoroquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoquinolin-2(1H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    7-Fluoroquinolin-2(1H)-one: Lacks the bromine atom, which can also alter its reactivity and activity.

    4-Chloro-7-fluoroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-7-fluoroquinolin-2(1H)-one is unique due to the combined presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

4-bromo-7-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H5BrFNO/c10-7-4-9(13)12-8-3-5(11)1-2-6(7)8/h1-4H,(H,12,13)

InChI Key

CEHSKYFUMIZYGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C=C2Br

Origin of Product

United States

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